An In-depth Technical Guide to 2-(Cyclopentyloxy)aniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Cyclopentyloxy)aniline: Properties, Synthesis, and Applications
Abstract: 2-(Cyclopentyloxy)aniline is an aromatic amine derivative that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique structural combination of a primary aniline and a bulky cyclopentyloxy ether group at the ortho position imparts specific reactivity and physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its core chemical properties, presents a detailed, field-proven synthesis protocol, explores its reactivity from a mechanistic standpoint, and discusses its applications as a key building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.
Physicochemical and Spectroscopic Profile
2-(Cyclopentyloxy)aniline is characterized by the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol .[1][2] Its structure, featuring a nucleophilic amino group and an electron-donating alkoxy group on an aromatic ring, dictates its physical properties and chemical behavior.
Core Physical Properties
A summary of the key computed and physical properties of 2-(Cyclopentyloxy)aniline is presented below. These values are essential for planning reactions, purification procedures, and for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 29026-75-3 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1] |
| IUPAC Name | 2-cyclopentyloxyaniline | [1] |
| XLogP3 (Predicted) | 2.5 | [1] |
| Monoisotopic Mass | 177.1154 g/mol | [1] |
Spectroscopic Signature
While specific experimental spectra are not widely published, the structure of 2-(Cyclopentyloxy)aniline allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to be complex but informative. Key signals would include:
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Four distinct aromatic protons in the 6.7-7.2 ppm range, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring.
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A broad singlet for the two amine (-NH₂) protons, typically between 3.5-4.5 ppm, whose chemical shift is solvent-dependent and can exchange with D₂O.
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A multiplet around 4.5-4.8 ppm corresponding to the single methine proton (-O-CH) on the cyclopentyl ring.
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A series of complex multiplets between 1.5-2.0 ppm for the eight methylene (-CH₂) protons of the cyclopentyl ring.
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-
¹³C NMR: The carbon spectrum would reveal 11 distinct signals. Noteworthy resonances include:
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Six aromatic carbons, with the two carbons directly attached to the oxygen and nitrogen atoms being the most deshielded (C-O ~148 ppm, C-N ~137 ppm). The other four aromatic carbons would appear between 115-125 ppm.
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The methine carbon of the cyclopentyloxy group (-O-CH) would be found around 80 ppm.
-
The methylene carbons of the cyclopentyl ring would appear further upfield, typically in the 20-35 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
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A distinctive N-H stretching doublet around 3350-3450 cm⁻¹ for the primary amine.
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C-H stretching bands for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic cyclopentyl group (~2850-2970 cm⁻¹).
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A strong C-O-C asymmetric stretch for the ether linkage, expected around 1200-1250 cm⁻¹.
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N-H scissoring (bending) vibration near 1600-1630 cm⁻¹.
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C=C aromatic ring stretching vibrations around 1450-1600 cm⁻¹.
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Synthesis and Purification
A robust and scalable synthesis for 2-(Cyclopentyloxy)aniline involves the reduction of its nitro-aromatic precursor, 2-cyclopentoxynitrobenzene. The Béchamp reduction, using iron metal in the presence of an acid, is a classic and cost-effective method for this transformation.
Detailed Experimental Protocol: Béchamp Reduction
This protocol describes the reduction of 2-cyclopentoxynitrobenzene to 2-(Cyclopentyloxy)aniline.[3]
Causality: The choice of iron powder and hydrochloric acid constitutes a heterogeneous reaction system where iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) species. The acid serves to activate the iron surface and acts as a proton source. The reaction is typically performed in a mixed solvent system like ethanol/water to ensure solubility of the organic substrate while allowing for the aqueous-based reaction to proceed.
Step-by-Step Methodology:
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Reactor Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add iron powder (3.4 eq.), water, and ethanol.[3]
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., ~0.5 eq.) to the slurry. Heat the mixture to reflux. The acid etches the passivating oxide layer on the iron filings, initiating the reaction.
-
Substrate Addition: Dissolve 2-cyclopentoxynitrobenzene (1.0 eq.) in ethanol and add it dropwise to the refluxing iron slurry over a period of 2 hours. The slow addition is crucial to control the exotherm of the reaction.[3]
-
Reaction Monitoring: Maintain the reaction at reflux for an additional 3 hours after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
-
Workup - Neutralization: Cool the reaction mixture. Carefully adjust the pH to 7-8 by adding concentrated ammonium hydroxide. This step neutralizes the excess acid and precipitates iron hydroxides.[3]
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Workup - Filtration & Extraction: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ether. Transfer the filtrate to a separatory funnel and extract multiple times with ether.[3]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum fractional distillation (e.g., 126°-130° C at 2.0-2.5 mmHg) to yield pure 2-(Cyclopentyloxy)aniline as the final product.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-(Cyclopentyloxy)aniline.
Chemical Reactivity and Mechanistic Analysis
The reactivity of 2-(Cyclopentyloxy)aniline is dominated by the powerful electron-donating effects of the amino (-NH₂) and cyclopentyloxy (-OR) groups.
Electronic Effects and Ring Activation
Both the amino and alkoxy groups are strong activating, ortho-, para-directing substituents for Electrophilic Aromatic Substitution (EAS).[4] Their effects are synergistic:
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Amino Group (-NH₂): A very strong activator through resonance (+R effect), where the nitrogen lone pair delocalizes into the benzene ring.
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Cyclopentyloxy Group (-OR): Also a strong activator via the +R effect of the oxygen lone pairs, though slightly less activating than the amino group.
The combined effect makes the aromatic ring extremely electron-rich and highly susceptible to attack by electrophiles. The primary sites of substitution are the positions ortho and para to the directing groups. Given the existing substitution pattern, the most activated positions are C4 (para to -NH₂) and C6 (ortho to both groups). The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by two substituents.
Caption: Analysis of directing effects in 2-(Cyclopentyloxy)aniline.
Key Transformations
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N-Acylation (Protection): Due to the high reactivity of the aniline, direct EAS reactions like nitration or halogenation can lead to over-reaction and oxidation.[5] To control this, the amino group is often temporarily converted into an amide (e.g., acetanilide) by reacting it with acetic anhydride or acetyl chloride. This N-acetylation moderates the activating effect of the nitrogen, allowing for more selective mono-substitution on the aromatic ring. The acetyl group can be easily removed later via acidic or basic hydrolysis.
-
Electrophilic Aromatic Substitution (EAS):
-
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) is expected to be extremely rapid, even without a Lewis acid catalyst, likely leading to di- or tri-substituted products. Performing the reaction on the N-acetylated derivative is the standard method to achieve mono-halogenation, primarily at the 4-position.
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Nitration: Direct nitration with nitric acid/sulfuric acid is ill-advised as it can lead to oxidation and the formation of a meta-product due to protonation of the aniline to -NH₃⁺, which is a deactivating, meta-directing group.[4] Nitration should be performed on the protected acetanilide to yield the 4-nitro product.
-
-
Diazotization and Sandmeyer Reactions: The primary amine can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions, further enhancing the synthetic utility of the molecule.
Applications in Research and Development
The 2-substituted aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of anti-tumor agents.[6] While direct applications of 2-(Cyclopentyloxy)aniline are often proprietary or part of larger synthetic schemes in patents, its structural motifs are highly relevant.
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Kinase Inhibitor Scaffolds: Substituted anilines are core components of many small-molecule kinase inhibitors used in oncology. The aniline nitrogen serves as a key hydrogen bond donor for interacting with the hinge region of the kinase active site. The 2-(cyclopentyloxy) group can provide beneficial steric interactions and improve physicochemical properties like lipophilicity and metabolic stability.[6][7]
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Building Block for Bioactive Molecules: The reactivity of the aniline group allows for its elaboration into more complex heterocyclic systems (e.g., quinolines, quinazolines) or for its use in coupling reactions to build larger molecules. Studies on related structures, such as 2-arylaminomethyl-5-arylidene cyclopentanones, have demonstrated significant cytotoxic activities against various human cancer cell lines, highlighting the potential of aniline derivatives in this therapeutic area.[8]
-
Antitumor Research: The cyclopentyloxy-benzene moiety has been incorporated into novel compounds designed as cyclooxygenase-2 (COX-2) inhibitors with potential anticancer properties.[9] This demonstrates the value of this specific ether linkage in designing molecules that fit into enzymatic active sites.
Safety and Handling
As an aniline derivative, 2-(Cyclopentyloxy)aniline should be handled with appropriate caution. Aniline and its analogues are generally considered toxic and can be absorbed through the skin.[10]
-
Hazard Classification: While a specific, harmonized classification is not available, related anilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. Prevent release to the environment.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. All surplus and non-recyclable solutions should be handled by a licensed disposal company.[11]
Disclaimer: Users must consult the Safety Data Sheet (SDS) provided by their specific supplier for the most accurate and up-to-date hazard and handling information.
Conclusion
2-(Cyclopentyloxy)aniline is a synthetically valuable intermediate whose utility stems from the highly activated nature of its aromatic ring and the versatile reactivity of its primary amine function. A thorough understanding of its electronic properties is key to controlling its transformations, particularly through the common strategy of N-acetylation to moderate its reactivity in electrophilic aromatic substitution. Its prevalence as a scaffold in molecules designed for therapeutic applications, especially in oncology, underscores its importance to the drug discovery and development community. Proper safety protocols must be strictly followed when handling this compound due to the general toxicity associated with the aniline class of chemicals.
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